molecular formula C22H34O2 B14605030 3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane CAS No. 58509-27-6

3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane

Cat. No.: B14605030
CAS No.: 58509-27-6
M. Wt: 330.5 g/mol
InChI Key: LSISZLRVKLAASQ-UHFFFAOYSA-N
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Description

3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane is an organic compound with a complex structure that includes an oxirane ring, an ethylphenoxy group, and a methylpentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-ethylphenol with 3-methylpent-3-en-1-ol under specific conditions to form an intermediate compound. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to form the oxirane ring, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a solvent like ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino alcohols or thioethers.

Scientific Research Applications

3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Ethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: Another compound with an ethylphenoxy group, but with different functional groups and properties.

    (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid: Shares the ethylphenoxy group but has a different overall structure and biological activity.

Properties

CAS No.

58509-27-6

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

3-[5-(4-ethylphenoxy)-3-methylpent-3-enyl]-2-methyl-2-pentyloxirane

InChI

InChI=1S/C22H34O2/c1-5-7-8-16-22(4)21(24-22)14-9-18(3)15-17-23-20-12-10-19(6-2)11-13-20/h10-13,15,21H,5-9,14,16-17H2,1-4H3

InChI Key

LSISZLRVKLAASQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(O1)CCC(=CCOC2=CC=C(C=C2)CC)C)C

Origin of Product

United States

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